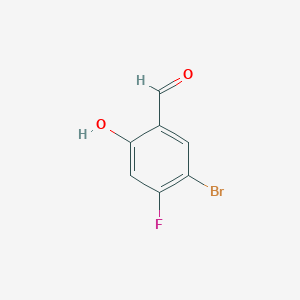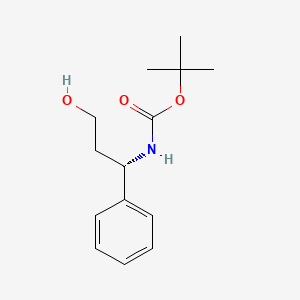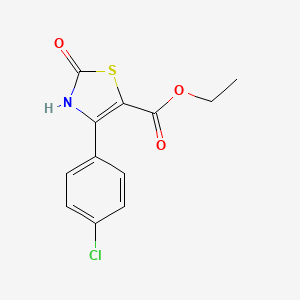![molecular formula C19H27N5O5 B1336830 (2S)-N-[(2S)-4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1336830.png)
(2S)-N-[(2S)-4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N-[(2S)-4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino group of proline, followed by the sequential addition of leucine and glycine residues. The final step involves the coupling of the peptide with p-nitroaniline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: (2S)-N-[(2S)-4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide primarily undergoes hydrolysis when acted upon by specific enzymes such as DPP IV. This reaction results in the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantified spectrophotometrically .
Common Reagents and Conditions: The hydrolysis reaction typically occurs under physiological conditions, with a pH range of 7.4 to 8.0 and a temperature of 37°C. Enzymes such as DPP IV are commonly used to catalyze this reaction .
Major Products: The major product of the hydrolysis of this compound is p-nitroaniline, which absorbs light at 405 nm, making it easy to detect and quantify .
Scientific Research Applications
(2S)-N-[(2S)-4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. Its primary application is as a chromogenic substrate for the detection and quantification of enzyme activity. It is extensively used in the screening of DPP IV inhibitors, which are potential therapeutic agents for the treatment of type II diabetes . Additionally, it is used in the study of enzyme kinetics and the characterization of proteolytic enzymes .
Mechanism of Action
The mechanism of action of (2S)-N-[(2S)-4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide involves its cleavage by specific enzymes such as DPP IV. The enzyme recognizes the peptide sequence and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity .
Comparison with Similar Compounds
(2S)-N-[(2S)-4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide is similar to other chromogenic substrates such as Gly-Pro-pNA and Ala-Ala-Pro-Leu-pNA. its unique peptide sequence makes it particularly suitable for the study of DPP IV activity. Other similar compounds include substrates for different proteolytic enzymes, such as Phe-pNA for chymotrypsin and Arg-pNA for trypsin. The specificity of this compound for DPP IV makes it a valuable tool in the study of this enzyme and its inhibitors .
Properties
Molecular Formula |
C19H27N5O5 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H27N5O5/c1-12(2)10-16(23-19(27)15-4-3-9-20-15)18(26)21-11-17(25)22-13-5-7-14(8-6-13)24(28)29/h5-8,12,15-16,20H,3-4,9-11H2,1-2H3,(H,21,26)(H,22,25)(H,23,27)/t15-,16-/m0/s1 |
InChI Key |
YJPZFGLGAPCFLA-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2 |
sequence |
PLG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


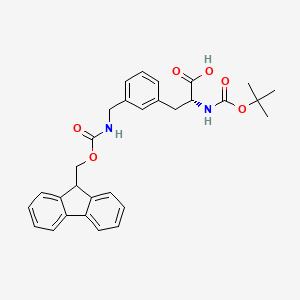
![2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B1336750.png)
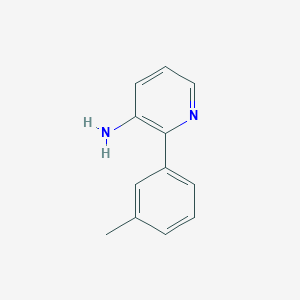
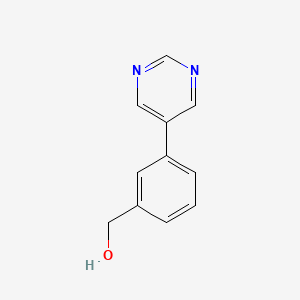
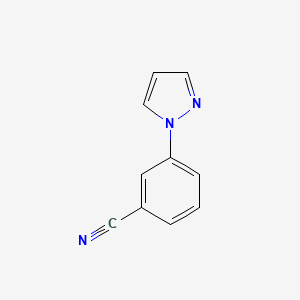
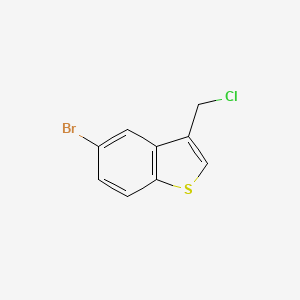
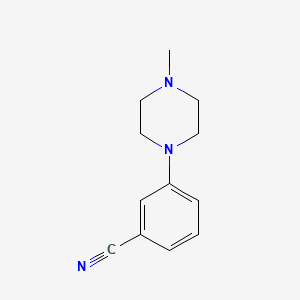

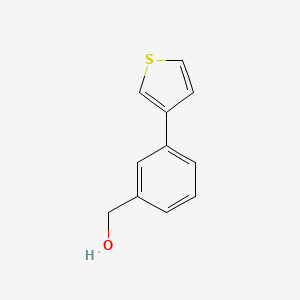

amine](/img/structure/B1336768.png)
